5-メチル-2-フェニル-1,3-オキサゾール-4-カルボニルクロリド

説明

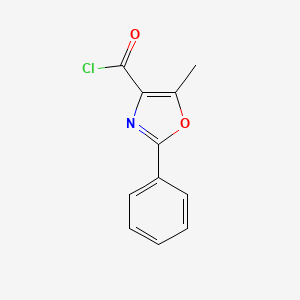

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride is an organic compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 g/mol . This compound is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.

科学的研究の応用

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry: In the development of pharmaceutical compounds.

Material Science: In the preparation of polymers and other advanced materials.

Biological Studies: As a reagent in biochemical assays and studies.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride typically involves the chlorination of 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid. The carboxylic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform to facilitate the conversion.

Industrial Production Methods

In an industrial setting, the production of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.

化学反応の分析

Types of Reactions

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound can hydrolyze to form 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid and hydrochloric acid.

Condensation Reactions: It can participate in condensation reactions with amines to form imides and other nitrogen-containing compounds.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for the conversion of carboxylic acids to acid chlorides.

Amines: React with the carbonyl chloride group to form amides.

Alcohols: React to form esters.

Major Products Formed

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Carboxylic Acids: Formed by hydrolysis.

作用機序

The mechanism of action of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride involves its reactivity as an electrophile. The carbonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce the oxazole moiety into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

類似化合物との比較

Similar Compounds

- 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid

- 5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde

- 5-Methyl-2-phenyl-1,3-oxazole-4-carboxamide

Uniqueness

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which makes it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution reactions sets it apart from other similar compounds.

生物活性

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride (CAS Number: 51655-71-1) is a heterocyclic compound belonging to the oxazole family, characterized by a five-membered ring containing nitrogen and oxygen. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings and data tables.

Structural Characteristics

The molecular formula of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride is C₁₁H₈ClNO₂, with a molecular weight of 207.64 g/mol. Its structure includes:

- A methyl group at the 5-position.

- A phenyl group at the 2-position.

- A carbonyl chloride functional group at the 4-position.

These features contribute to its reactivity and biological activity.

Anticancer Activity

The anticancer potential of oxazole derivatives has been explored in various studies. For example, related compounds have demonstrated varying degrees of cytotoxicity against cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound D | MDA-MB453 | 29.1 |

| Compound E | MCF-7 | 15.3 |

| Compound F | A549 | 40.54 |

These results indicate that modifications in the structure can significantly influence the anticancer efficacy of oxazole derivatives . The presence of specific functional groups, such as the carbonyl chloride in 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride, may enhance its biological activity.

The exact mechanism of action for 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride remains to be fully elucidated; however, it is hypothesized that it may interact with specific enzymes or receptors involved in disease processes. This interaction could inhibit critical pathways that lead to microbial growth or cancer cell proliferation.

Case Studies

Several case studies have highlighted the potential therapeutic applications of oxazole derivatives:

- Anticancer Study : A study involving an oxazole derivative demonstrated significant inhibition of cell proliferation in human neuroblastoma SH-SY5Y cells, suggesting its potential as a pharmacological tool for cancer treatment .

- Antimicrobial Evaluation : Another study evaluated various oxazole derivatives against Gram-positive and Gram-negative bacteria, revealing promising antimicrobial activity that warrants further investigation into their mechanisms and applications .

特性

IUPAC Name |

5-methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-7-9(10(12)14)13-11(15-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVAPUPMWDZLGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60312479 | |

| Record name | 5-methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51655-71-1 | |

| Record name | 51655-71-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。